molecular formula C23H13F3N2O2 B11215142 7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one

7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B11215142
M. Wt: 406.4 g/mol
InChI Key: HLPYQPCDBFDTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a compound that combines the structural features of acridine and chromenone. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . Chromenone derivatives, on the other hand, are known for their fluorescence properties and are used in various applications, including as dyes and in laser technologies . The combination of these two moieties in a single compound can potentially lead to unique properties and applications.

Properties

Molecular Formula

C23H13F3N2O2

Molecular Weight

406.4 g/mol

IUPAC Name

7-(acridin-9-ylamino)-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C23H13F3N2O2/c24-23(25,26)17-12-21(29)30-20-11-13(9-10-14(17)20)27-22-15-5-1-3-7-18(15)28-19-8-4-2-6-16(19)22/h1-12H,(H,27,28)

InChI Key

HLPYQPCDBFDTTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves the reaction of acridine derivatives with chromenone derivatives under specific conditions. One common method involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . The final product is obtained by microwave-assisted reaction with an artemisinin analogue in acetonitrile in the presence of potassium carbonate and potassium iodide (KI) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and scaling up of reactions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the reactivity of the compound.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can lead to reduced derivatives.

Scientific Research Applications

7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine and chromenone derivatives, such as:

Uniqueness

The uniqueness of 7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE lies in its combination of acridine and chromenone moieties, which can potentially lead to unique biological and fluorescence properties. This combination can make the compound useful in a wide range of applications, from drug development to industrial uses.

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